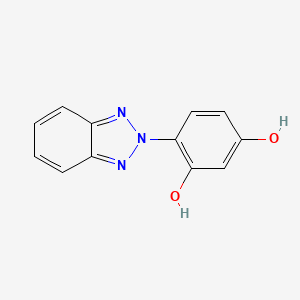

2-(2,4-dihydroxyphenyl)-2H-benzotriazole

Description

2-(2,4-dihydroxyphenyl)-2H-benzotriazole is a heterocyclic organic compound featuring a benzotriazole (B28993) core connected to a dihydroxyphenyl group. wikipedia.orgnih.gov Its molecular structure is specifically designed to absorb harmful UV light and dissipate it as harmless thermal energy, a mechanism central to its function as a UV stabilizer. allhdi.com This property makes it a subject of significant interest in polymer science and materials engineering. The compound is part of a broader class known as phenolic benzotriazoles, which are widely used to protect plastics, coatings, and other materials from photodegradation. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-(benzotriazol-2-yl)benzene-1,3-diol |

| CAS Number | 22607-31-4 |

| Molecular Formula | C₁₂H₉N₃O₂ |

| Molar Mass | 227.22 g/mol |

| Appearance | Light yellow or white crystalline powder |

| Solubility | Insoluble in water; soluble in various organic solvents like ethanol (B145695) and acetone. chembk.com |

Data sourced from PubChem and other chemical databases. nih.govchembk.comlookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(benzotriazol-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-8-5-6-11(12(17)7-8)15-13-9-3-1-2-4-10(9)14-15/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBRCVXHIFZXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453907 | |

| Record name | 2-(2,4-dihydroxyphenyl)-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22607-31-4 | |

| Record name | 2-(2,4-dihydroxyphenyl)-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,4 Dihydroxyphenyl 2h Benzotriazole and Its Derivatives

Established Synthetic Pathways to the Benzotriazole (B28993) Core

The formation of the benzotriazole ring is a foundational step in the synthesis of this class of UV absorbers. The most common methods involve the transformation of ortho-substituted aniline derivatives.

A primary and widely utilized method for synthesizing the benzotriazole core is the diazotization of an ortho-phenylenediamine derivative, followed by an intramolecular cyclization. pharmacyinfoline.comslideshare.net This process typically begins with the reaction of o-phenylenediamine with a source of nitrous acid, such as sodium nitrite, under acidic conditions. pharmacyinfoline.comslideshare.net

The reaction mechanism involves several key steps:

Diazotization : One of the amino groups on the o-phenylenediamine is converted into a diazonium salt by the nitrous acid. pharmacyinfoline.com

Intramolecular Cyclization : The newly formed diazonium group then reacts with the adjacent amino group on the same benzene (B151609) ring. This intramolecular azo coupling results in the formation of the stable five-membered triazole ring, which is fused to the benzene ring, yielding the benzotriazole structure. pharmacyinfoline.com

The synthesis is typically conducted at low temperatures to manage the stability of the diazonium salt intermediate. pharmacyinfoline.com The pH of the reaction is also a critical factor that influences the cyclization process. For the synthesis of 2-(hydroxyphenyl)benzotriazoles specifically, a common route involves the initial coupling of a diazotized o-nitroaniline with a phenol (B47542), followed by a reductive cyclization step. In this latter step, a reducing agent like powdered zinc is used to simultaneously reduce the nitro group to an amine and facilitate the cyclization to form the benzotriazole ring. prepchem.com

| Starting Material | Reagents | Key Intermediate | Product | Typical Yield |

| o-Phenylenediamine | Sodium Nitrite, Acetic Acid | Diazonium Salt | Benzotriazole | 67% slideshare.net |

| 1,2-Aryldiamines | Polymer-supported Nitrite, p-Tosic Acid | Diazo Intermediate | N-unsubstituted Benzotriazoles | 73% researchgate.net |

| o-Nitroaniline & Phenol | 1. NaNO₂, HCl 2. Zinc, NaOH | Azo Compound | 2-(Hydroxyphenyl)benzotriazole | Varies |

This table presents illustrative data based on general benzotriazole synthesis procedures.

To enhance safety and process efficiency, modern synthetic chemistry has moved towards advanced reaction setups. Continuous-flow methods represent a significant improvement for benzotriazole synthesis, particularly in handling potentially explosive intermediates like aryl diazonium salts. researchgate.net In a continuous-flow system, reagents are pumped through a series of tubes or microreactors where the reaction occurs. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time. The small reaction volumes at any given moment significantly reduce the hazards associated with the accumulation of unstable intermediates. researchgate.net Such systems can integrate multiple steps, such as hydrogenation, diazotization, and cyclization, into a single, continuous process, offering a safer and more convenient strategy. researchgate.net

Functionalization Strategies for Phenolic and Benzotriazole Moieties

Once the 2-(2,4-dihydroxyphenyl)-2H-benzotriazole core is synthesized, it can be further modified to enhance its utility. Functionalization is often directed at improving its compatibility with polymer matrices, increasing its longevity, or tuning its UV absorption characteristics.

The introduction of the 2,4-dihydroxyphenyl (resorcinol) moiety is a critical step. As mentioned, this is often achieved by an azo coupling reaction between a diazotized o-nitroaniline and resorcinol. Subsequent reductive cyclization yields the target this compound. Further functionalization can be carried out via alkylation of the phenolic hydroxyl groups. These reactions can attach various side chains to the molecule, which can be used to alter its physical properties, such as solubility and compatibility with different polymers.

A significant challenge with UV absorbers is their tendency to migrate out of the polymer matrix over time, which reduces the long-term protection of the material. acs.org To overcome this, polymerizable groups can be attached to the UV absorber, allowing it to be chemically bonded to the polymer backbone during polymerization. acs.org

Commonly introduced reactive groups include methacrylates and acrylates. A typical strategy involves reacting one of the phenolic hydroxyl groups of this compound with a molecule containing both a reactive epoxide and a polymerizable double bond, such as glycidyl methacrylate. google.com This reaction, often catalyzed by a quaternary ammonium salt, opens the epoxide ring and forms an ether linkage, tethering the methacrylate group to the benzotriazole structure. google.com The resulting monomer can then be copolymerized with other monomers (e.g., vinylidene chloride, acrylates) to create a polymer with built-in UV protection. google.com

| Benzotriazole Precursor | Functionalizing Reagent | Resulting Functional Group | Purpose |

| 2-(2,4-dihydroxyphenyl)benzotriazole | Glycidyl Methacrylate | 4-(3-methacryloxy-2-hydroxypropyl) ether | Covalent bonding into polymer matrix google.com |

| 2-(2-hydroxyphenyl)benzotriazole | Acryloyl Chloride | Acryloyloxyalkoxy | Integration into thermosetting resins |

| 2-(2,4-dihydroxyphenyl)benzotriazole | Vinylbenzyl Chloride | Vinylbenzyl ether | Creation of UV-absorbing styrenic monomers google.com |

This table illustrates common strategies for creating polymerizable benzotriazole UV absorbers.

Silylation, the introduction of a silyl group (containing a silicon atom) onto the molecule, is another advanced strategy for modifying benzotriazole UV absorbers. This modification can significantly alter the compound's properties. For instance, attaching silyl groups can increase the thermal stability and improve the solubility of the UV absorber in specific polymer systems, such as silicones. The silyl groups can also be functionalized with reactive moieties (e.g., vinyl or methoxy groups), allowing the UV absorber to be incorporated into silicone networks or other polymer systems through condensation or addition reactions. This approach provides a versatile method for fine-tuning the performance and compatibility of the stabilizer for specialized applications.

C-H Activation and Cross-Coupling Methods for Polymeric Integration

The permanent integration of UV absorbers like this compound into polymeric matrices is a critical strategy to prevent their migration and volatilization, particularly during high-temperature processing of plastics. partinchem.com Modern synthetic methodologies, such as C-H activation and cross-coupling reactions, offer sophisticated pathways to covalently bond these UV-absorbing moieties to polymer backbones. These techniques represent an advancement over simple blending, aiming to enhance the durability and longevity of the final material. deltachem.net

C-H activation is a powerful tool in organic synthesis that involves the cleavage of a carbon-hydrogen bond followed by the formation of a new carbon-carbon or carbon-heteroatom bond. mdpi.com This approach allows for the direct functionalization of otherwise inert C-H bonds, providing a more atom-economical route for creating complex molecules and modifying polymers. mdpi.com In the context of polymeric integration, C-H activation can be used to create reactive sites on a polymer chain or on the benzotriazole molecule itself, facilitating a direct linkage. For instance, palladium-catalyzed cross-coupling reactions can effectively link aryl halides with heteroarenes via C-H activation, a principle that can be extended to grafting benzotriazole derivatives onto appropriately functionalized polymer chains. mdpi.com

While direct C-H activation for integrating this compound is an emerging area, related cross-coupling strategies have been successfully employed. A common approach involves first modifying the benzotriazole UV absorber to include a reactive group. This functionalized monomer can then be copolymerized or grafted onto a polymer. For example, this compound can be reacted with acryloyl chloride to synthesize a reactive monomer, 2-(2-hydroxy-4-acryloyl)-2H-benzotriazole (BTHA), which can then be grafted onto polyester (B1180765) fabrics. researchgate.net Another method involves creating ethylenically unsaturated derivatives, such as the 4-(3-methacryloxy-2-hydroxypropyl) ether of this compound, which can participate in vinyl polymerization to form homopolymers or copolymers. google.com These methods, while not always direct C-H activations, utilize the principles of cross-coupling to achieve robust polymeric integration.

| Integration Method | Description | Example Compound/Monomer | Target Polymer/Application | Reference |

|---|---|---|---|---|

| Grafting via Reactive Monomer | The benzotriazole is functionalized with a polymerizable group (e.g., acryloyl) and then grafted onto a polymer backbone. | 2-(2-hydroxy-4-acryloyl)-2H-benzotriazole (BTHA) | Polyester (PET) fabrics | researchgate.net |

| Copolymerization of Unsaturated Derivatives | An ethylenically unsaturated group is added to the benzotriazole, allowing it to act as a monomer in polymerization reactions. | 4-(3-methacryloxy-2-hydroxypropyl) ether of 2-(2,4-dihydroxyphenyl)benzotriazole | Acrylic polymers | google.com |

| Grafting via Coupling Reaction | A halogenated benzotriazole derivative is grafted onto a polymer with nucleophilic sites (e.g., amines). | Brominated (2′-acetoxy-5′-methylphenyl)-2H-benzotriazole | Polyvinylamine | researchgate.net |

Advanced Synthetic Protocols and Green Chemistry Considerations in Benzotriazole Production

The industrial synthesis of benzotriazole UV absorbers, including this compound, has traditionally involved multi-step processes that can be inefficient and environmentally taxing. google.com Advanced synthetic protocols now focus on improving reaction efficiency, simplifying procedures, and adhering to the principles of green chemistry by reducing waste and avoiding hazardous reagents.

Green chemistry principles are increasingly being applied to the synthesis of UV absorbers. This includes the use of alternative energy sources, such as microwave irradiation, to accelerate reactions and improve yields. For instance, a microwave-assisted synthesis for a UV absorber compound demonstrated significantly reduced reaction times—from hours to minutes—while achieving high yields. hpu2.edu.vn Solvent-free reaction conditions are another hallmark of green synthesis. The N-alkylation of benzotriazole, for example, can be performed efficiently without solvents using a combination of SiO₂, K₂CO₃, and a phase-transfer catalyst, either under thermal conditions or with microwave assistance. gsconlinepress.com These approaches minimize the use of volatile organic compounds (VOCs), which are often harmful to the environment.

The selection of reagents is also a critical aspect of green synthetic design. Traditional diazotization preparations often use concentrated hydrochloric or sulfuric acid. google.com Newer protocols aim to replace or reduce the use of such harsh chemicals. The goal of these advanced and green protocols is to make the production of vital compounds like this compound more sustainable, economical, and safer. partinchem.comgoogle.com

| Parameter | Traditional Methods | Advanced/Green Methods |

|---|---|---|

| Efficiency/Yield | Often low, with significant side product formation (e.g., 11% yield based on phenol). google.com | High yields through optimized one-pot or multi-step reductions. google.comgoogle.com |

| Reagents | Excess diazonium salts, concentrated acids (HCl, H₂SO₄). google.com | Stoichiometric reagents, phase-transfer catalysts, zinc powder, hydrazine (B178648) hydrate. google.comgsconlinepress.com |

| Solvents | Use of conventional, often volatile, organic solvents. | Solvent-free conditions or use of multiphase systems (solid-solid-liquid). google.comgsconlinepress.com |

| Energy Source | Conventional heating. | Microwave irradiation to reduce reaction times. hpu2.edu.vn |

| Environmental Impact | Higher waste generation, use of hazardous materials. google.com | Reduced waste, avoidance of harsh acids, environmentally acceptable processes. google.com |

Photophysical Phenomena and Spectroscopic Characterization of Hydroxyphenylbenzotriazoles

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

Fundamental Principles of ESIPT in 2-(2,4-dihydroxyphenyl)-2H-benzotriazole and its Analogues

Excited-state intramolecular proton transfer is a photophysical process where a proton is transferred within a molecule upon excitation by light. In hydroxyphenylbenzotriazoles, this involves the transfer of the phenolic proton to a nitrogen atom on the benzotriazole (B28993) ring. wikipedia.orgsemanticscholar.org Upon photoexcitation, these molecules undergo a rapid transfer of a proton from the hydroxyl group (proton donor) to a nitrogen atom of the benzotriazole ring (proton acceptor). This process is facilitated by the geometric proximity of the donor and acceptor groups, which are held in a favorable conformation by an intramolecular hydrogen bond. nih.gov

The driving force for ESIPT is the significant change in the acidity of the phenol (B47542) and the basicity of the benzotriazole nitrogen in the excited state. semanticscholar.org This leads to the formation of an excited-state keto-tautomer from the initially excited enol form. nih.gov Theoretical calculations have shown that the hydrogen bond strength is enhanced in the excited state, promoting the proton transfer. pku.edu.cn The process is typically ultrafast, occurring on the femtosecond to picosecond timescale. researchgate.net

Enol-Keto Tautomerism and Efficient Non-Radiative Energy Dissipation Pathways

The ESIPT process results in the formation of two distinct tautomeric forms: the enol form and the keto form. libretexts.orglibretexts.orgmasterorganicchemistry.com The enol form is the stable ground-state structure, which absorbs UV radiation. Upon excitation, it converts to the excited keto tautomer. nih.gov

A key characteristic of hydroxyphenylbenzotriazoles is their ability to dissipate the absorbed UV energy efficiently and non-radiatively. After the ESIPT to the keto form, the molecule rapidly returns to the ground state, primarily through internal conversion. researchgate.net This rapid, radiationless deactivation pathway is crucial for their photostabilizing effect, as it prevents the energy from being released through potentially damaging photochemical reactions. The formation of a twisted intramolecular charge transfer (ICT) state in the photo-tautomer can serve as a major nonradiative decay pathway, which can lead to a decrease in fluorescence quantum yield in some ESIPT dyes. researchgate.net

The equilibrium between the enol and keto tautomers can be influenced by several factors, including the aromaticity of the resulting structures. For instance, in 2,4-cyclohexadienone, the enol tautomer, phenol, is favored due to the stabilization gained from forming an aromatic ring. libretexts.orglibretexts.org

Influence of Molecular Structure and Substituents on ESIPT Efficiency and Kinetics

The efficiency and kinetics of the ESIPT process are highly sensitive to the molecular structure and the presence of substituents on the aromatic rings. researchgate.net Introducing electron-donating or electron-withdrawing groups can significantly alter the photophysical properties. nih.gov

Electron-withdrawing groups can increase the acidity of the phenolic proton, potentially facilitating the proton transfer. researchgate.netresearchgate.net This can lead to an increase in the intensity of the keto emission relative to the enol emission. researchgate.net

Electron-donating groups can have the opposite effect, potentially hindering the ESIPT process. nih.gov

The position of substituents is also critical. For example, in 2-(2′-hydroxyphenyl)benzoxazole derivatives, the introduction of different substituents has been shown to influence the intramolecular hydrogen bond strength and the energy barriers for the proton transfer process. nih.gov Theoretical studies have revealed a connection between intramolecular charge transfer and excited-state aromaticity, which can be affected by the extension of the π-conjugated framework. rsc.org

Table 1: Effect of Substituents on ESIPT Characteristics of Hydroxyphenylbenzoxazole Derivatives This table is based on data for hydroxyphenylbenzoxazole derivatives, which are structurally analogous to hydroxyphenylbenzotriazoles and exhibit similar ESIPT behavior.

| Substituent | Effect on Intramolecular Hydrogen Bond (IHB) | Impact on ESIPT | Observed Fluorescence Change |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO2) | Strengthens IHB in the ground and excited states | Facilitates proton transfer | Increased keto emission intensity |

| Electron-Donating (e.g., -NH2) | May weaken IHB depending on position | Can hinder proton transfer | Increased enol emission or reduced overall fluorescence |

Fluorescence and Emission Characteristics

Observation of Single, Dual, and Triple Fluorescence Phenomena

The fluorescence emission of hydroxyphenylbenzotriazoles and their analogues is a direct consequence of the ESIPT process and can be complex. Depending on the specific molecule and its environment, single, dual, or even triple fluorescence can be observed. researchgate.net

Single Emission: In many cases, particularly in non-polar solvents, only a large Stokes-shifted emission from the keto tautomer is observed. pku.edu.cnresearchgate.net This indicates a very efficient ESIPT process where the enol emission is effectively quenched.

Dual Emission: In certain conditions, especially in polar solvents, dual fluorescence can be observed. This consists of a higher-energy band corresponding to the emission from the locally excited enol form and a lower-energy, Stokes-shifted band from the keto tautomer. nih.govresearchgate.net

Triple Emission: In some instances, particularly in protic solvents, a third emission band can appear. This is often attributed to the formation of a phenolate (B1203915) anion, which is also fluorescent. researchgate.net

The relative intensities of these emission bands are highly dependent on factors that influence the ESIPT equilibrium, such as solvent polarity and the presence of substituents.

Role of Solvent Polarity and Environmental Factors on Proton-Transfer Dynamics

The solvent environment plays a crucial role in modulating the photophysics of hydroxyphenylbenzotriazoles. researchgate.netnumberanalytics.com

Non-polar solvents generally favor the intramolecular hydrogen bond and, consequently, the ESIPT process. This often leads to a dominant keto emission. researchgate.net

Polar aprotic solvents can interact with the molecule through dipole-dipole interactions. While they may not disrupt the intramolecular hydrogen bond as effectively as protic solvents, they can influence the energy levels of the enol and keto states, affecting the emission characteristics. researchgate.net

Polar protic solvents , such as alcohols, can form intermolecular hydrogen bonds with both the hydroxyl group and the benzotriazole nitrogens. numberanalytics.com This can disrupt the intramolecular hydrogen bond, hindering the ESIPT process and leading to an increase in the enol emission. researchgate.netnsf.gov In some cases, these solvents can also facilitate deprotonation, leading to the formation of the anionic species and triple fluorescence. researchgate.net

The interplay between the intramolecular hydrogen bond and solvent interactions is therefore a key determinant of the observed fluorescence.

Table 2: Influence of Solvent on the Fluorescence of 2-(2'-hydroxyphenyl)benzothiazole Derivatives This table is based on data for 2-(2'-hydroxyphenyl)benzothiazole derivatives, which serve as a model system for understanding the solvent effects on ESIPT in related compounds like this compound.

| Solvent Type | Primary Interaction | Effect on ESIPT | Observed Fluorescence |

|---|---|---|---|

| Non-polar (e.g., n-hexane) | Minimal interaction | Facilitated | Single green emission (keto form) |

| Strongly Polar (e.g., acetonitrile) | Dipole-dipole interactions | Impeded | Dual fluorescence (blue enol and green keto) |

| Protic (e.g., ethanol) | Intermolecular hydrogen bonding | Hindered, potential deprotonation | Triple fluorescence (enol, keto, and anion) |

Aggregation-Induced Emission (AIE) Effects in Benzotriazole Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly fluorescent upon aggregation in a poor solvent or in the solid state. This effect is contrary to the more common aggregation-caused quenching (ACQ), where molecular aggregation typically leads to a decrease in fluorescence intensity. The AIE phenomenon has been observed in various systems, including those structurally related to hydroxyphenylbenzotriazoles.

The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as intramolecular rotation and vibration, in the aggregated state. nih.govyoutube.com In dilute solutions, excited molecules can lose energy through non-radiative pathways facilitated by these dynamic molecular motions. However, when the molecules aggregate, these motions are physically constrained. This blockage of non-radiative decay channels forces the excited molecules to release their energy radiatively, resulting in enhanced fluorescence emission. youtube.comrsc.org

In systems similar to hydroxyphenylbenzotriazoles, such as 2-(2'-hydroxyphenyl)benzothiazole derivatives, aggregation-induced emission enhancement (AIEE) has been explicitly documented. nih.gov Studies on these related compounds have shown that in a mixed solvent system (e.g., THF/water), increasing the fraction of the poor solvent (water) induces molecular aggregation, leading to a significant increase in photoluminescence intensity. mdpi.com For example, the fluorescence intensity of certain benzothiadiazole derivatives was observed to increase dramatically as the water content in a DMF-H₂O mixture was raised, confirming their AIE properties. mdpi.com

The process for AIE-active compounds often involves:

Excitation: The molecule absorbs a photon and transitions to an excited electronic state.

Intramolecular Motions (in solution): In a good solvent, the excited molecule undergoes rapid intramolecular rotations or other motions, providing efficient non-radiative pathways for de-excitation, leading to weak or no emission.

Aggregation: In a poor solvent or solid state, molecules aggregate.

Restriction of Intramolecular Motions (in aggregate): The physical constraints within the aggregate hinder the non-radiative decay pathways.

Enhanced Emission: With non-radiative channels blocked, the excited state deactivates through radiative emission, resulting in strong fluorescence. rsc.org

While direct and extensive studies on AIE specifically for this compound are not widely published, the principles derived from analogous benzothiazole (B30560), benzimidazole, and other heterocyclic systems strongly suggest that similar effects could be expected. nih.govnih.gov The key structural features, namely the rotatable single bond between the phenyl and benzotriazole rings, are present, making the restriction of this rotation a plausible mechanism for AIE. rsc.org

Advanced Spectroscopic Techniques for Elucidating Excited-State Dynamics

The intricate and extremely rapid photophysical and photochemical processes that occur in hydroxyphenylbenzotriazoles following UV light absorption necessitate the use of advanced spectroscopic techniques with high temporal resolution.

Time-Resolved Emission Spectroscopy for Kinetic Analysis

Time-resolved emission spectroscopy is a powerful tool for investigating the kinetics of excited-state processes, such as fluorescence decay and excited-state intramolecular proton transfer (ESIPT). This technique monitors the decay of fluorescence intensity over time after excitation by a short pulse of light, typically on the nanosecond to picosecond timescale. nih.gov

The data obtained from time-resolved fluorescence measurements can be used to determine the lifetimes of various excited species. For hydroxyphenylbenzotriazoles, this includes the initially excited enol tautomer and the proton-transferred keto tautomer. By analyzing the fluorescence decay curves at different emission wavelengths, one can distinguish between the emission from different species and calculate their respective lifetimes.

For instance, in studies of related compounds like 2-(2′-hydroxyphenyl)benzimidazole (HPBI), time-resolved emission spectroscopy has been used to identify two ground-state rotamers with distinct excitation and emission spectra. researchgate.net Excitation of one rotamer leads to normal Stokes-shifted fluorescence, while the other undergoes ultrafast ESIPT to form an excited tautomer which then fluoresces. researchgate.net The kinetic analysis of these processes provides rate constants for proton transfer, internal conversion, and intersystem crossing.

A typical experimental setup involves exciting the sample with a picosecond laser pulse and detecting the subsequent fluorescence using a high-speed detector like a streak camera or through time-correlated single-photon counting (TCSPC). The decay data is then fitted to exponential models to extract the lifetime components. For example, a bi-exponential decay might indicate the presence of two distinct emissive species or a single species decaying through two different pathways.

| Parameter | Description | Typical Information Gained for Hydroxyphenylbenzotriazoles |

| Fluorescence Lifetime (τ) | The average time a molecule spends in the excited state before returning to the ground state via fluorescence. | Lifetimes of the enol* and keto* tautomers. |

| Decay Components | Fitting the decay curve to a sum of exponentials reveals the number of distinct emitting species. | Differentiating between emissions from various rotamers or tautomers. researchgate.net |

| Rate Constants (k) | Calculated from lifetimes (k = 1/τ), providing kinetic data for processes like ESIPT, internal conversion, and fluorescence. | Rate of proton transfer; efficiency of radiative vs. non-radiative decay. |

Table based on general principles of time-resolved fluorescence analysis.

Ultrafast Spectroscopy for Femtosecond Timescale Processes

Many crucial events in the photoprotection mechanism of hydroxyphenylbenzotriazoles, particularly the ESIPT and subsequent internal conversion, occur on a femtosecond (10⁻¹⁵ s) timescale. Ultrafast spectroscopy techniques, such as femtosecond transient absorption spectroscopy, are essential to observe these processes in real-time.

In this method, a "pump" laser pulse excites the molecule to a higher electronic state. A second, time-delayed "probe" pulse then measures the absorption spectrum of the transient excited species. By varying the delay time between the pump and probe pulses, one can track the evolution of the excited state and the formation of subsequent intermediates.

Studies on 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (a close analog of the subject compound) using ab initio multiple spawning (AIMS) simulations, which are validated by ultrafast spectroscopy experiments, have provided a detailed picture of the excited-state dynamics. nih.govresearchgate.net Upon photoexcitation, the following sequence of events is predicted:

Excited-State Intramolecular Proton Transfer (ESIPT): The proton from the hydroxyl group is transferred to a nitrogen atom on the benzotriazole ring. This process is exceptionally fast, occurring on the order of 20 to 50 femtoseconds. nih.govrsc.org

Structural Relaxation: Following ESIPT, the molecule undergoes structural changes, including simultaneous twisting around the central carbon-nitrogen bond and pyramidalization at the nitrogen atom. nih.gov

Internal Conversion: This twisting motion leads the molecule to a conical intersection, a point where the potential energy surfaces of the excited state (S₁) and the ground state (S₀) meet. This provides a highly efficient, non-radiative pathway for the molecule to return to the ground state. nih.govrsc.org The entire process from excitation to reaching the conical intersection region can happen within approximately 500 fs. rsc.org

This ultrafast cycle effectively dissipates the absorbed UV energy as heat with minimal generation of harmful reactive species, which is the basis for the photostabilizing properties of these compounds.

| Process | Timescale | Technique | Reference |

| Excited-State Intramolecular Proton Transfer (ESIPT) | ~20-50 fs | Ultrafast Transient Absorption, AIMS Simulations | nih.govrsc.org |

| Twisting/Pyramidalization to Conical Intersection | ~500 fs | AIMS Simulations, Femtosecond Pump-Probe | nih.govrsc.org |

| Total Excited-State Lifetime (Gas Phase) | ~2.6 ps | Femtosecond Pump-Probe Spectroscopy | rsc.org |

This table summarizes findings for structurally similar hydroxyphenylbenzotriazoles and benzothiazoles.

Computational Chemistry and Theoretical Modeling of Photophysical Processes

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for studying the photophysical processes of benzotriazole-based UV absorbers. scirp.orgscirp.org DFT is primarily used to determine the equilibrium geometries, electronic structures, and vibrational frequencies of the molecule in its electronic ground state (S₀). researchgate.net Various functionals, such as the hybrid PBE0 and CAM-B3LYP, combined with basis sets like def2-TZVP, are employed to accurately model the system. researchgate.netresearchgate.net

TD-DFT is the premier method for investigating the electronic excited states. scirp.org It is used to calculate vertical excitation energies, which correspond to the UV absorption spectrum, and to map the potential energy surfaces of the excited states (e.g., the first singlet excited state, S₁). researchgate.net These calculations are critical for understanding the initial step of photoexcitation and for identifying the electronic transitions involved, which are typically π-π* transitions localized on the aromatic rings. scirp.org By optimizing the geometry of the molecule in its excited state, TD-DFT provides insights into the structural changes that occur after photon absorption, setting the stage for subsequent dynamic events. researchgate.net

Elucidation of Excited-State Reaction Paths and Potential Energy Landscapes

Upon absorption of a UV photon, 2-(2,4-dihydroxyphenyl)-2H-benzotriazole is promoted from its ground state (enol form) to an excited state. Computational studies on analogous HPBs reveal a well-defined reaction path that ensures rapid and safe dissipation of this energy. researchgate.net The journey begins in the Franck-Condon region of the first singlet excited state (S₁) and proceeds through several key steps.

The overarching process involves an excited-state intramolecular proton transfer (ESIPT), where the proton from the ortho-hydroxyl group is transferred to a nitrogen atom on the benzotriazole (B28993) ring. This creates a transient keto-type tautomer in the excited state. This tautomer is energetically favored in the S₁ state. Following the ESIPT, the molecule undergoes conformational changes, primarily torsion around the central C-N bond, which leads it towards a region where the potential energy surfaces of the excited state and the ground state intersect. This intersection allows for highly efficient internal conversion back to the ground state, preventing potentially damaging photochemical reactions or fluorescence emission. researchgate.net Visualizing this entire sequence requires the calculation of multi-dimensional potential energy landscapes, which map the energy of the molecule as a function of critical geometric coordinates. researchgate.net

A crucial application of computational modeling is the calculation of potential energy curves (PECs) along the reaction coordinate for the proton transfer. researchgate.net For HPB compounds, this is typically done by systematically varying the O-H bond length and the H···N distance while optimizing all other geometric parameters.

Studies on related molecules consistently show that while a significant energy barrier exists for proton transfer in the ground state (S₀), this barrier is virtually non-existent in the first excited state (S₁). researchgate.net This barrierless nature of the S₁ potential energy curve is the reason for the ultrafast timescale of the ESIPT, which occurs in tens of femtoseconds. After the ESIPT, the excited keto form resides in a shallow minimum on the S₁ surface before proceeding to the next stage of the deactivation pathway. The return to the enol form on the ground state surface is also typically barrierless from the point of conical intersection.

Table 1: Representative Calculated Energy Barriers for the ESIPT Process in Hydroxyphenyl Benzotriazoles (Illustrative Data)

| Molecular State | Process | Typical Energy Barrier (kcal/mol) | Significance |

|---|---|---|---|

| Ground State (S₀) | Enol → Keto Tautomerization | High (> 10 kcal/mol) | Proton transfer is unfavorable in the ground state; the enol form is stable. |

| Excited State (S₁) | Enol* → Keto* Tautomerization | Very Low or Barrierless (~0-1 kcal/mol) | Drives ultrafast and efficient excited-state intramolecular proton transfer (ESIPT). |

The key to the photostability of HPBs is their ability to quickly return to the ground state without emitting light (non-radiative deactivation). This process is facilitated by conical intersections (CIs), which are points of degeneracy between two electronic states (in this case, S₁ and S₀). At a CI, the Born-Oppenheimer approximation breaks down, and the molecule can efficiently "hop" from the upper to the lower energy surface.

Computational models show that after the initial ESIPT creates the excited keto* tautomer, the molecule is unstable with respect to torsion around the bond connecting the phenyl and benzotriazole rings. researchgate.net This twisting motion, sometimes coupled with pyramidalization of a nitrogen atom, leads the molecule along a barrierless path on the S₁ surface directly to a S₁/S₀ conical intersection. From this CI, the molecule decays to the S₀ state and rapidly relaxes back to the stable enol configuration, completing the photoprotective cycle. This entire process dissipates the absorbed UV energy as heat in picoseconds or less, preventing fluorescence and photochemical degradation. researchgate.net

Analysis of Molecular Orbitals and Charge Transfer Phenomena (e.g., Frontier Molecular Orbitals, Natural Bond Orbital Analysis)

The electronic transitions and bonding characteristics of this compound can be deeply understood through the analysis of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals and are central to the photophysical behavior.

For HPBs, the HOMO is typically a π orbital with electron density distributed across both the hydroxyphenyl and benzotriazole rings. The LUMO is a π* anti-bonding orbital. The absorption of a UV photon promotes an electron from the HOMO to the LUMO (a π → π* transition). This electronic rearrangement alters the charge distribution and bonding within the molecule, notably increasing the acidity of the phenolic proton and the basicity of the acceptor nitrogen, which facilitates the ESIPT. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful computational technique used to quantify specific orbital interactions, such as those responsible for the intramolecular hydrogen bond. semanticscholar.orgmdpi.com NBO analysis translates the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. It can calculate the stabilization energy resulting from the delocalization of electron density from a lone pair orbital on the acceptor nitrogen (the Lewis base) to the σ* anti-bonding orbital of the O-H bond (the Lewis acid). This analysis provides a quantitative measure of the hydrogen bond strength. semanticscholar.org

Table 2: Typical Frontier Molecular Orbital Characteristics for Hydroxyphenyl Benzotriazoles

| Orbital | Character | Typical Energy (Illustrative) | Role in Photophysics |

|---|---|---|---|

| HOMO | π-bonding orbital | -6.5 eV | Source of the electron in the primary UV absorption event. |

| LUMO | π*-antibonding orbital | -1.5 eV | Destination of the electron in the primary UV absorption event. |

| HOMO-LUMO Gap | Energy difference | ~5.0 eV | Determines the energy of the main UV absorption band. |

Computational Studies on Intramolecular Hydrogen Bonding in Ground and Excited States

The intramolecular hydrogen bond between the ortho-hydroxyl group and a nitrogen atom of the benzotriazole ring is the cornerstone of the entire photoprotective mechanism. Computational studies are essential for characterizing this bond in both the ground (S₀) and first singlet excited (S₁) states.

In the S₀ state, DFT calculations confirm the presence of a moderately strong hydrogen bond, which is responsible for holding the molecule in a planar conformation necessary for the subsequent ESIPT. Upon photoexcitation to the S₁ state, TD-DFT calculations reveal a significant strengthening of this hydrogen bond. researchgate.net This is evidenced by a calculated shortening of the H···N distance and a corresponding elongation of the O-H covalent bond. This bond strengthening in the excited state provides the thermodynamic driving force for the nearly barrierless proton transfer. The presence of the second hydroxyl group at the 4-position, as in this compound, is expected to modulate the electronic properties of the phenyl ring but not fundamentally alter this critical ESIPT mechanism originating from the 2-position hydroxyl group. mdpi.com

Advanced Research Applications of 2 2,4 Dihydroxyphenyl 2h Benzotriazole Derivatives

Performance as Ultraviolet Absorbers and Photostabilizers

The primary and most extensively researched application of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole and its analogues is as UV absorbers and photostabilizers. These compounds are incorporated into various materials to prevent photodegradation caused by exposure to sunlight and other UV sources. Their effectiveness stems from a remarkable photostability, allowing them to absorb damaging UV radiation and dissipate the energy as harmless thermal energy without undergoing significant degradation themselves. paint.orgresearchgate.net This protective mechanism is crucial for extending the service life and maintaining the aesthetic and mechanical properties of a wide array of products. paint.org

Mechanistic Insights into UV Protection in Polymeric Materials

The exceptional photostability of 2-(2-hydroxyphenyl)-2H-benzotriazole (HPBT) derivatives is primarily attributed to a highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). paint.orgrsc.org This mechanism allows for the rapid and non-radiative deactivation of electronic excited states created by the absorption of UV photons.

The process unfolds in a sub-picosecond timescale through the following steps:

UV Absorption: The molecule, initially in its ground state (enol form), absorbs a UV photon, transitioning to an electronically excited singlet state (S1). paint.org

Ultrafast Proton Transfer: In the excited state, a proton from the phenolic hydroxyl group is transferred to a nitrogen atom on the adjacent benzotriazole (B28993) ring. acs.org This transfer is nearly barrierless and is triggered by a charge transfer from the phenol (B47542) to the triazole group. acs.org This creates an excited-state keto tautomer.

Non-Radiative Decay: The excited keto form rapidly returns to its ground state through a process of internal conversion, often involving twisted geometries and conical intersections, which are points where the potential energy surfaces of the excited and ground states meet. paint.org This step dissipates the absorbed energy as heat.

Reverse Proton Transfer: Once in the ground state, a reverse proton transfer occurs, regenerating the original enol form of the molecule, ready to absorb another UV photon. acs.org

This entire cycle is extremely fast and efficient, preventing competing and potentially destructive photochemical reactions like bond cleavage, thus imparting high photopermanence. paint.org Research has also shown that electronic factors, such as the presence of electron-withdrawing groups on the benzotriazole ring, can surprisingly enhance photostability, suggesting that molecular motions and charge transfer characteristics play a significant role alongside the hydrogen bond strength. paint.org

Table 1: Key Events in the ESIPT Photoprotective Mechanism

| Step | Description | Timescale | Outcome |

| 1. Excitation | Absorption of a UV photon promotes the molecule from the ground state (S0) to the first excited singlet state (S1). | Femtoseconds | Molecule is in a high-energy, reactive state. |

| 2. ESIPT | An intramolecular proton is transferred from the hydroxyl group to the benzotriazole ring, forming a keto tautomer. | Sub-picoseconds | The molecular structure changes to a different isomer. |

| 3. Deactivation | The excited keto tautomer undergoes rapid internal conversion back to its ground state, releasing energy as heat. | Picoseconds | Absorbed UV energy is safely dissipated. paint.org |

| 4. Regeneration | A reverse proton transfer in the ground state restores the original enol form. | Picoseconds | The molecule is ready to repeat the protective cycle. acs.org |

Integration into Various Polymer Systems (e.g., Polyester (B1180765), Polyvinyl Alcohol, Polyurethane)

Derivatives of this compound are widely integrated into numerous polymer systems to enhance their resistance to UV degradation. Their compatibility and efficacy make them suitable for plastics such as polyolefins, polyvinyl chloride (PVC), polycarbonate (PC), and polyurethanes. jiyichem.com

One approach involves synthesizing reactive benzotriazole UV absorber monomers that can be chemically grafted onto polymer backbones. For instance, 2-(2-hydroxy-4-acryloyl)-2H-benzotriazole, synthesized from this compound, has been successfully grafted onto polyester (PET) fabrics. This covalent bonding prevents the leaching of the stabilizer from the polymer matrix, ensuring long-term protection. Studies on such modified PET fabrics show a significant improvement in the Ultraviolet Protection Factor (UPF) and a reduction in strength loss after UV exposure, demonstrating excellent durability.

In other applications, novel polyester compounds have been created that incorporate a benzotriazole group directly into their structure through ring-opening addition-polymerization. researchgate.net These materials function as thermoplastic resins with inherent UV-absorbing capabilities, offering high light resistance for the final product. researchgate.net The covalent linkage of benzotriazole units to other molecules, such as fluorescent dyes in polymethylmethacrylate (PMMA) films, has been shown to slow the degradation of the fluorophore not just by absorbing UV light, but also through the efficient non-radiative deactivation pathway provided by the benzotriazole unit. rsc.org

Table 2: Application of Benzotriazole UV Absorbers in Polymer Systems

| Polymer System | Method of Integration | Observed Improvement |

| Polyester (PET) | Grafting of reactive benzotriazole monomers. | Significant increase in UPF values, enhanced durability, and reduced strength loss after UV exposure. |

| Polymethylmethacrylate (PMMA) | Doping with hybrid dyes containing covalently linked benzotriazole units. | Higher resistance against photoaging compared to simple mixtures of the dye and absorber. rsc.org |

| Polyurethane (PU) | Used as an additive. | Provides good light stability and protects the polymer from UV radiation. jiyichem.com |

| Polyvinyl Chloride (PVC) | Used as an additive. | Offers effective light stabilization. jiyichem.com |

Enhancing Durability and Photostability in Coatings, Adhesives, and Textiles

The application of 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives is critical for enhancing the durability and service life of coatings, adhesives, and textiles exposed to sunlight. google.com In these applications, the UV absorber protects the base material and any pigments or dyes from photodegradation, which can manifest as color change, loss of gloss, cracking, and chalking. researchgate.net

In high-performance applications like automotive coatings, benzotriazole UV absorbers provide essential protection against harsh environmental conditions. jiyichem.com Their ability to remain effective over long periods is a key requirement, and research has focused on developing derivatives with enhanced durability and low loss rates from the coating matrix. jiyichem.com

For textiles, these UV absorbers are used to make fabrics resistant to UV radiation. This not only protects the textile fibers from degradation but can also provide a high Ultraviolet Protection Factor (UPF) for clothing, shielding the wearer from harmful UV rays. The application of water-soluble hydroxyphenyl benzotriazole absorbers to textiles like silk has been shown to reduce the rate of photoyellowing. google.com

Role in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors, Organic Photovoltaics)

In the field of organic electronics, the long-term stability of devices remains a significant challenge, as the organic semiconductor materials are often susceptible to degradation from high-energy UV photons. While not typically part of the active semiconductor layer itself, 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives play a crucial role as stabilizing agents in encapsulation layers or as additives to protect the sensitive organic components. rsc.org

The primary function of these UV absorbers in devices like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) is to act as a shield. They absorb ambient UV light before it can reach the active organic layers, where it could otherwise initiate photochemical reactions leading to the degradation of the organic semiconductors. researchgate.net This degradation can result in diminished device efficiency, reduced operational lifetime, and color shifts in displays.

For organic photovoltaics, incorporating UV-absorbing and converting materials can improve the power conversion efficiency by mitigating the poor spectral response of some organic materials in the UV region. rsc.org By absorbing harmful UV light and preventing it from reaching the active layer, these stabilizers help maintain the integrity of the organic materials responsible for charge generation and transport. Similarly, in OLEDs, the dyes and emitters can be protected from external UV radiation, preventing fading and ensuring stable color output over time. rsc.org The principles are analogous to their use in photographic elements, where they prevent the degradation of image dyes and other organic molecules. researchgate.net

Design and Implementation as Fluorescent Probes and Chemosensors

Beyond photoprotection, the unique photophysical properties of benzotriazole derivatives are being harnessed to design highly sensitive and selective fluorescent probes and chemosensors. By modifying the core benzotriazole structure, researchers can create molecules whose fluorescence output changes dramatically in the presence of a specific target analyte, such as a metal ion or an anion.

Principles of Benzotriazole-Based Fluorescent Sensing

Benzotriazole-based fluorescent sensors operate on the principle of modulating a photophysical process upon interaction with an analyte. These sensors are typically designed with two key components: a recognition unit (the receptor) that selectively binds to the target analyte, and a signaling unit (the fluorophore, in this case, the benzotriazole derivative) that reports this binding event through a change in its fluorescence.

Several mechanisms can be employed for sensing:

Modulation of ESIPT: In its native state, the ESIPT pathway in many hydroxyphenyl benzotriazole derivatives is highly efficient, leading to very weak or no fluorescence (fluorescence quenching). If an analyte binds to the phenolic hydroxyl group, it can disrupt the intramolecular hydrogen bond, thereby blocking the ESIPT process. This inhibition of the non-radiative decay pathway can "turn on" fluorescence, providing a clear signal for the analyte's presence.

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore is linked to a receptor that can donate an electron. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When the analyte binds to the receptor, it changes its electronic properties, preventing the electron transfer and thereby restoring fluorescence.

Ratiometric Sensing: More advanced sensors can provide a ratiometric response, where the binding event causes a shift in the emission wavelength, leading to a change in the ratio of fluorescence intensities at two different wavelengths. This provides a more robust and reliable signal that is less susceptible to variations in probe concentration or excitation intensity.

For example, benzothiazole-based sensors, which are structurally related to benzotriazoles, have been designed for the selective detection of metal ions like Zn²⁺, Cu²⁺, and Ni²⁺, exhibiting significant colorimetric and fluorescent changes upon ion binding. The design of these sensors allows for the highly sensitive and selective detection of analytes that are important in biological and environmental systems.

Exploration of Sensing Mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT)

The operational principles of fluorescent probes are often rooted in sophisticated photophysical processes such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). nih.gov In PET-based sensors, the fluorescence of a fluorophore is typically quenched in its native state due to the presence of a proximate electron-donating or -withdrawing moiety. The interaction with a specific analyte can disrupt this electron transfer process, leading to a "turn-on" of fluorescence. The ICT process involves the transfer of electron density from a donor to an acceptor part of a molecule upon photoexcitation. nih.gov The efficiency and emission wavelength of ICT are highly sensitive to the surrounding environment and interactions with analytes, making it a powerful mechanism for the design of ratiometric fluorescent probes. nanobioletters.com

For derivatives of this compound, it is hypothesized that the dihydroxyphenyl moiety can act as a potent electron donor. The benzotriazole unit, in turn, can function as the signaling unit. The interaction with analytes could modulate the PET or ICT processes, resulting in a detectable change in the fluorescence signal. For instance, the deprotonation of the phenolic hydroxyl groups or their coordination with metal ions could significantly alter the electron-donating ability of the phenyl ring, thereby influencing the photophysical properties of the molecule. While the fluorescence properties of some 2-phenyl-2H-benzotriazole dyes have been studied, revealing weak emissions due to non-radiative deactivation pathways, the specific exploration of PET and ICT mechanisms in this compound derivatives for sensing applications remains an area with limited detailed research. researchgate.net

Detection of Specific Analytes (e.g., Metal Ions, Anions, Homocysteine, Biological Species)

The functional groups on this compound derivatives make them promising candidates for the selective detection of a variety of analytes.

Metal Ions: The two hydroxyl groups and the nitrogen atoms of the benzotriazole ring can serve as a chelating site for various metal ions. Research on related benzotriazole and benzothiazole (B30560) derivatives has demonstrated their efficacy in detecting metal ions such as Hg²⁺, Cr³⁺, Al³⁺, and Zn²⁺. researchgate.netrsc.org For example, a benzothiazole-derived chemosensor was designed for the specific detection of Hg²⁺ ions with a low detection limit. rsc.org It is plausible that derivatives of this compound could be engineered to exhibit high selectivity and sensitivity for specific metal ions.

Anions: The development of fluorescent probes for anions is a growing area of research. The hydroxyl groups on the phenyl ring of this compound could potentially form hydrogen bonds with anions, leading to a change in the fluorescence output.

Homocysteine and Other Biological Species: Elevated levels of homocysteine are associated with various diseases, making its detection crucial. Fluorescent probes for biothiols like cysteine, glutathione, and homocysteine often rely on specific chemical reactions that trigger a change in fluorescence. trdizin.gov.tr While probes for reactive oxygen species (ROS) and reactive nitrogen species (RNS) have been developed, specific probes based on the this compound scaffold for homocysteine are not yet extensively reported. nih.gov

Table 1: Potential Analytes for this compound Derivative-Based Sensors

| Analyte Category | Specific Examples | Potential Recognition Site |

| Metal Ions | Hg²⁺, Cr³⁺, Al³⁺, Zn²⁺ | Dihydroxyphenyl and benzotriazole nitrogen atoms |

| Anions | F⁻, AcO⁻ | Phenolic hydroxyl groups (hydrogen bonding) |

| Biothiols | Homocysteine, Cysteine, Glutathione | Reactive sites introduced through derivatization |

| Biological Species | ROS, RNS | Modification of the core structure |

Bioimaging Applications and Cellular Studies

The ability to visualize the distribution and concentration of specific analytes within living cells is a powerful tool in biomedical research. Fluorescent probes intended for bioimaging must possess certain characteristics, including cell membrane permeability, low cytotoxicity, and photostability. Two-photon microscopy, which utilizes near-infrared (NIR) excitation, offers advantages for in vivo imaging such as deeper tissue penetration and reduced photodamage. nih.gov

Derivatives of this compound, with appropriate structural modifications, could be developed into effective probes for bioimaging. For instance, the introduction of lipophilic groups could enhance cell membrane permeability, while the incorporation of specific targeting moieties could direct the probe to particular organelles. The development of two-photon fluorescent probes based on related heterocyclic systems for imaging analytes like hydrazine (B178648) in living cells and tissues has been demonstrated. nih.govnih.gov Furthermore, the application of fluorescent probes in cellular studies to monitor processes related to neurodegenerative diseases highlights the potential of this class of compounds. nih.gov The utility of a biosensor based on a related benzotriazole derivative for detecting Cr³⁺, Al³⁺, and Zn²⁺ ions in living PC3 cells has been shown, indicating the feasibility of using such scaffolds in cellular imaging. researchgate.net

Table 2: Potential Bioimaging Applications of this compound Derivatives

| Application Area | Target Analyte/Process | Desired Probe Characteristics |

| Cellular Ion Mapping | Intracellular metal ions (e.g., Zn²⁺, Fe²⁺) | High selectivity, cell permeability, low toxicity |

| Monitoring Disease Biomarkers | Homocysteine, specific enzymes | High sensitivity, "turn-on" fluorescence response |

| Organelle-Specific Imaging | Mitochondria, lysosomes | Targeting moieties, photostability under irradiation |

| In Vivo Imaging | Tumors, inflamed tissues | Near-infrared emission, two-photon absorption capability |

Environmental Occurrence, Fate, and Degradation Pathways of Benzotriazole Uv Stabilizers

Detection and Distribution in Environmental Compartments (e.g., Aquatic Systems, Sediment, Sewage Sludge, Dust)

2-(2,4-dihydroxyphenyl)-2H-benzotriazole, a member of the benzotriazole (B28993) UV (BZT-UV) stabilizer class, has been detected in various environmental matrices due to its widespread use in industrial and consumer products. europa.eu Its presence in aquatic environments, sediments, sewage sludge, and dust highlights its potential for environmental distribution. mdpi.com

Aquatic Systems: Benzotriazoles are frequently detected in aquatic environments globally. nih.govrsc.orgresearchgate.netnih.gov Their chemical stability contributes to their persistence and ubiquity in water systems. nih.gov As emerging contaminants, they are often found in environmental waters because they are resistant to conventional biological wastewater treatment processes. rsc.orgresearchgate.net

Sediment and Sewage Sludge: Due to their chemical properties, BZT-UVs can accumulate in solid matrices. Studies have shown the presence of various benzotriazoles in sediment and sewage sludge, indicating that these compartments can act as environmental sinks for these compounds. researchgate.net The adsorption of these compounds onto solids is a key process governing their environmental fate. oaepublish.com

Dust: Indoor dust is another significant reservoir for benzotriazole UV stabilizers. mdpi.com Compounds like 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P), a structurally similar compound, have been detected in house dust. mdpi.com The presence of these compounds in indoor dust, particularly in areas with high electronic waste, suggests that consumer and industrial products contribute to their release into the indoor environment. researchgate.net

Table 1: Detection of Benzotriazole UV Stabilizers in Environmental Compartments

| Environmental Compartment | Detected Compounds | General Findings |

|---|---|---|

| Aquatic Systems | Benzotriazoles (general) | Widespread and persistent due to chemical stability and resistance to conventional wastewater treatment. nih.govrsc.orgnih.govrsc.org |

| Sediment & Sewage Sludge | Benzotriazoles (general) | Act as environmental sinks for these compounds. researchgate.netoaepublish.com |

| Dust | 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P) and other BZT-UVs | Found in indoor and house dust, indicating release from consumer and industrial products. mdpi.comresearchgate.net |

Environmental Persistence and Bioaccumulation Potential in Organisms

The chemical structure of benzotriazole UV stabilizers imparts a high degree of resistance to both biological and chemical degradation, leading to their persistence in the environment. mdpi.com This persistence raises concerns about their potential to accumulate in living organisms.

Environmental Persistence: BZT-UVs are known to be highly resistant to degradation processes, which results in their accumulation and persistence in various environmental compartments. mdpi.com Their stability means that natural attenuation processes are often slow. nih.gov

Bioaccumulation Potential: There is evidence that benzotriazoles can accumulate in the tissues of living organisms. mdpi.com For instance, studies on mollusks from the Chinese Bohai Sea have revealed significant residue levels of various BZT-UVs, with a maximum total concentration reaching 6.4 x 10³ ng/g dry weight. nih.gov In this study, 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P) was identified as one of the predominant analogues. nih.gov The detection of these compounds in marine organisms serves as an indicator of their bioavailability and potential for entering the food web. nih.gov Another benzotriazole, UV-328, is noted for its bioaccumulative properties. nih.gov

Table 2: Bioaccumulation of Benzotriazole UV Stabilizers in Organisms

| Organism | Compound | Key Finding |

|---|---|---|

| Mollusks | 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P) and other BZT-UVs | UV-P was a predominant analogue found, with total BZT-UV concentrations up to 6.4 x 10³ ng/g dry weight. nih.gov |

| General | Benzotriazoles | Tendency to accumulate in the tissues of living organisms. mdpi.com |

| Zebrafish (Danio rerio) | 2-(2H-benzotriazol-2-yl)-4-methylphenol (UV-P) | Embryonic exposure led to decreased fertility in adult zebrafish, indicating potential reproductive toxicity. nih.gov |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Given the persistence of benzotriazole compounds, advanced oxidation processes (AOPs) are being investigated as a means for their removal from contaminated water and soil. researchgate.netjwent.net These processes rely on the generation of highly reactive radicals to break down recalcitrant organic pollutants. jwent.netjwent.net

The photo-Fenton process, which involves the use of iron ions and hydrogen peroxide in the presence of UV light, is an effective AOP for degrading various organic pollutants. jwent.netnih.gov While specific studies on the photo-Fenton degradation of this compound are limited, research on similar compounds demonstrates the potential of this method. For example, the degradation of the herbicide 2,4-D using a ferrioxalate (B100866) complex at a pH of 5 showed high conversion rates under simulated solar radiation. nih.gov

The combination of ultraviolet (UV) light with hydrogen peroxide (H₂O₂) or titanium dioxide (TiO₂) are common AOPs for water treatment. rsc.org

UV/H₂O₂: This system generates hydroxyl radicals (•OH), which are powerful oxidizing agents. nih.gov Studies on various benzotriazoles and benzothiazoles have shown that the UV/H₂O₂ process can efficiently remove these compounds from water. nih.gov The degradation of 1H-benzotriazole in a UV/H₂O₂ system followed pseudo-first-order kinetics, with radical oxidation being the primary mechanism. rsc.org

UV/TiO₂: Heterogeneous photocatalysis using UV light and a TiO₂ catalyst is another effective method for degrading benzotriazoles. rsc.orgjwent.netjwent.netresearchgate.net The degradation of 1H-benzotriazole was successfully achieved using a UV/TiO₂ system, also following pseudo-first-order kinetics. rsc.org The process involves the generation of reactive oxygen species on the surface of the TiO₂ particles. mdpi.com A study on the photocatalytic degradation of benzotriazole (BTA) using a UV/Fe₂O₃@Alg-TiO₂ catalyst achieved 73.5% removal of BTA under optimal conditions. jwent.netjwent.net

Advanced oxidation processes based on sulfate (B86663) radicals (SO₄•⁻) have emerged as a promising alternative for the degradation of persistent organic pollutants. nih.gov These radicals can be generated through the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS). nih.gov

Sulfate radical-based AOPs have been shown to effectively mineralize benzotriazole (BTA). nih.gov The degradation of BTA was promoted at alkaline pH, with the sulfate radical being the predominant species at acidic pH and the hydroxyl radical predominating at basic pH. nih.gov In a study on the degradation of a similar compound, 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV328), in soil, persulfate activated by iron sulfide (B99878) (FeS) achieved a 93.0% removal efficiency. The key reactive oxygen species were identified as SO₄•⁻, •OH, ¹O₂, and •O₂⁻. nih.gov Research comparing UV/K₂S₂O₈ and UV/H₂O₂ systems for benzothiazole (B30560) degradation found that sulfate radicals were more effective than hydroxyl radicals in oxidizing the compound. nih.gov

The degradation of benzotriazoles through AOPs generally follows pseudo-first-order kinetics. mdpi.comrsc.orgrsc.org

Kinetics: In the degradation of 1H-benzotriazole by UV/H₂O₂ and UV/TiO₂, the apparent rate constants (k_app) reached 1.63 × 10⁻³ s⁻¹ and 1.87 × 10⁻³ s⁻¹, respectively. rsc.org The second-order rate constants for the reaction between the hydroxyl radical and 1H-BTA were determined to be (7.1 ± 0.8) × 10⁹ M⁻¹ s⁻¹ in the UV/H₂O₂ system and (6.9 ± 0.7) × 10⁹ M⁻¹ s⁻¹ in the UV/TiO₂ system. rsc.org For the degradation of various benzotriazoles using a peracetic acid/iron ion system, the oxidation followed first-order kinetics. mdpi.com

Mechanisms: The degradation of benzotriazoles by AOPs involves attacks by reactive radicals, leading to the breakdown of the molecule. For benzotriazole, degradation pathways include hydroxylation, opening of the triazole ring, and opening of the benzene (B151609) ring. rsc.org The initial steps often involve the formation of hydroxylated intermediates, which are then further oxidized to smaller, open-loop products. rsc.org In sulfate radical-based systems, degradation can proceed through amination, hydroxylation, sulfate substitution, and bond cleavage. nih.gov

Table 3: Kinetic Data for Benzotriazole Degradation by AOPs

| AOP System | Compound | Kinetic Model | Rate Constant (k) |

|---|---|---|---|

| UV/H₂O₂ | 1H-Benzotriazole | Pseudo-first-order | k_app = 1.63 × 10⁻³ s⁻¹ |

| UV/TiO₂ | 1H-Benzotriazole | Pseudo-first-order | k_app = 1.87 × 10⁻³ s⁻¹ |

| Fe²⁺/Peracetic Acid | 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P) | First-order | 0.0059 min⁻¹ |

Identification and Characterization of Degradation Products and By-products

The environmental degradation of this compound, a phenolic benzotriazole, is a complex process that can proceed through various biotic and abiotic pathways. While specific studies on this exact compound are limited, research on structurally similar benzotriazole UV stabilizers provides significant insights into its potential transformation products. industrialchemicals.gov.auwikipedia.org The core phenolic benzotriazole structure is known for its high stability against abiotic degradation, which is a key feature for its industrial applications. industrialchemicals.gov.au However, under certain environmental conditions, particularly through photodegradation and microbial action, these compounds can break down.

Photodegradation is a significant pathway for the transformation of phenolic benzotriazoles in aquatic environments. Studies on related compounds, such as Tinuvin P, have shown that photocatalytic degradation can lead to the formation of various intermediates. researchgate.net The degradation process often involves the hydroxylation of the aromatic ring. rsc.org For the broader class of benzotriazoles, degradation can also proceed through the opening of the triazole ring. rsc.org

In soil environments, microbial degradation plays a crucial role. Research on the degradation of another benzotriazole UV stabilizer, UV-328, in soil using activated persulfate has identified several key reaction pathways that are likely applicable to this compound due to structural similarities. These pathways include amination, hydroxylation, sulfate substitution, and bond cleavage, leading to a variety of transformation products. nih.gov

Given the persistence of the benzotriazole moiety, complete mineralization is often slow, leading to the formation of various intermediate by-products. epa.gov The characterization of these degradation products is crucial for a comprehensive environmental risk assessment, as they may exhibit their own toxicological properties.

Table 1: Potential Degradation Pathways and By-products of Phenolic Benzotriazoles (inferred from related compounds)

| Degradation Pathway | Potential By-products | Reference |

| Photodegradation | Hydroxylated derivatives, products of triazole ring opening | researchgate.netrsc.org |

| Microbial Degradation | Products of amination, hydroxylation, sulfate substitution, and bond cleavage | nih.gov |

Sorption and Partitioning Behavior in Various Environmental Matrices

The sorption and partitioning behavior of this compound in the environment dictates its mobility, bioavailability, and ultimate fate. As a member of the phenolic benzotriazole family, its environmental distribution is largely governed by its physicochemical properties, particularly its hydrophobicity. nih.gov

Phenolic benzotriazoles generally exhibit moderate to high lipophilicity, meaning they have a tendency to associate with organic matter. industrialchemicals.gov.au This property suggests that upon release into the environment, a significant portion of this compound is expected to partition from the aqueous phase to solid matrices such as soil, sediment, and sludge. nih.govresearchgate.net The extent of this partitioning is influenced by the organic carbon content of the solid matrix; higher organic carbon content generally leads to stronger sorption. nih.gov

The partitioning behavior is also dependent on environmental conditions such as pH. researchgate.net Since phenolic benzotriazoles can ionize, their sorption characteristics can change with the pH of the surrounding medium.

In aquatic environments, the partitioning between the dissolved phase and suspended particulate matter is a critical process. Studies on benzotriazole UV stabilizers in urban creeks have shown that while less hydrophobic compounds may be present in the dissolved phase, higher loads of these contaminants are associated with particles, especially during runoff events. researchgate.net This indicates that stormwater runoff can be a significant transport mechanism for particle-bound benzotriazole UV stabilizers into aquatic ecosystems.

Table 2: Factors Influencing the Sorption and Partitioning of Phenolic Benzotriazoles

| Factor | Influence on Sorption and Partitioning | Reference |

| Hydrophobicity (Lipophilicity) | Higher hydrophobicity leads to greater sorption to organic matter in soil and sediment. | industrialchemicals.gov.aunih.gov |

| Organic Carbon Content of Matrix | Higher organic carbon content in soil and sediment increases sorption. | nih.gov |

| pH | Can affect the ionization state of the compound, thereby influencing its sorption behavior. | researchgate.net |

| Runoff Events | Can increase the transport of particle-bound compounds into aquatic systems. | researchgate.net |

Structure Activity and Structure Property Relationship Studies

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate Prediction

Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. researchgate.netmdpi.com This approach is crucial for assessing environmental risk, especially for compounds like benzotriazole (B28993) UV stabilizers (BUVSs) that are released into the environment through wastewater effluents and the degradation of plastic products. researchgate.netnih.gov

Predicting the environmental behavior of organic pollutants is essential for designing effective remediation processes. mdpi.com QSPR can estimate key parameters that determine a chemical's distribution and persistence in various environmental compartments. researchgate.netmdpi.com For instance, understanding the sorption of chemicals to sewage sludge, defined by the sludge/water partition coefficient (Kd), is vital for evaluating their fate in wastewater treatment plants. nih.gov While univariate models relating the partition coefficient to hydrophobicity (log Kow) can be weak, more complex multivariate and non-linear models, such as those using artificial neural networks, have shown better predictive performance for various chemicals. nih.gov These models incorporate a range of molecular descriptors that encode information about hydrophobicity, charge, and molecular shape. nih.gov

Although specific QSPR models for 2-(2,4-dihydroxyphenyl)-2H-benzotriazole are not extensively detailed in the provided literature, the general methodology is widely applied. researchgate.net Such models are developed to predict various endpoints crucial for environmental assessment.

Table 1: Environmental Properties Predictable by QSPR Models

| Property | Description | Relevance to Environmental Fate |

|---|---|---|

| Soil Sorption Coefficient (log KOC) | Measures the tendency of a chemical to bind to organic carbon in soil or sediment. researchgate.netmdpi.com | High KOC indicates lower mobility in soil and potential for accumulation in sediment. |

| Bioconcentration Factor (BCF) | Indicates the extent of a chemical's accumulation in an organism from water. researchgate.net | A high BCF suggests a potential for bioaccumulation in the food web. |

| Aqueous Solubility | The maximum amount of a chemical that can dissolve in water. researchgate.net | Affects the transport and bioavailability of the compound in aquatic environments. |

| Biodegradability | The potential for a chemical to be broken down by microorganisms. researchgate.net | Determines the persistence of the compound in the environment. |

| Toxicity | The potential of a chemical to cause harm to environmental organisms. researchgate.net | QSARs (a subset of QSPRs) predict toxicity to various aquatic and terrestrial species. |

Correlating Molecular Structure with Photophysical Behavior and Performance

The exceptional photostability of 2-(2-hydroxyphenyl)-2H-benzotriazoles (HPBTs) is intrinsically linked to their specific molecular structure. researchgate.netwikipedia.org These compounds are designed to absorb damaging UV radiation and dissipate the energy as harmless heat, thereby protecting materials from degradation. researchgate.netrsc.org The key to this function lies in an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgpaint.org

The fundamental structural requirement for the ESIPT mechanism is the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring. paint.orgpartinchem.com Upon absorption of UV light, a proton is transferred from the hydroxyl group to the nitrogen atom, a process that occurs on a sub-picosecond timescale. researchgate.netpaint.org This creates an excited-state zwitterionic tautomer, which rapidly returns to the ground state through non-radiative pathways, such as a conical intersection, dissipating the absorbed energy as heat. researchgate.netrsc.orgpaint.org This efficient cycle allows the molecule to be regenerated, ready to absorb another photon, conferring high photopermanence. paint.org